molecular formula C6H4Cl6 B14613265 Hexachlorocyclohexene CAS No. 58264-17-8

Hexachlorocyclohexene

Cat. No.: B14613265
CAS No.: 58264-17-8
M. Wt: 288.8 g/mol
InChI Key: ZRKVSJXJKCVUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexachlorocyclohexene is a polyhalogenated organic compound with the chemical formula C6H6Cl6. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has several stereoisomers, which differ by the stereochemistry of the individual chlorine substituents on the cyclohexane ring. This compound has been used as a model for analyzing the effects of different geometric positions of large atoms with dipolar bonds on the stability of the cyclohexane conformation .

Chemical Reactions Analysis

Hexachlorocyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated benzoic acids.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated cyclohexanes.

    Substitution: Electrophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Mechanism of Action

Hexachlorocyclohexene exerts its effects through various mechanisms. For example, lindane, a derivative of this compound, acts as a neurotoxin by interfering with gamma-aminobutyric acid (GABA) neurotransmitter function. It interacts with the GABA receptor-chloride channel complex at the picrotoxin binding site, affecting the nervous system . The molecular targets and pathways involved include the GABA receptor and associated ion channels .

Properties

CAS No.

58264-17-8

Molecular Formula

C6H4Cl6

Molecular Weight

288.8 g/mol

IUPAC Name

1,2,3,3,4,4-hexachlorocyclohexene

InChI

InChI=1S/C6H4Cl6/c7-3-1-2-5(9,10)6(11,12)4(3)8/h1-2H2

InChI Key

ZRKVSJXJKCVUTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(=C1Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.